molecular formula C18H17ClN2 B2920156 N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline CAS No. 1268809-92-2

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline

Cat. No.: B2920156
CAS No.: 1268809-92-2
M. Wt: 296.8
InChI Key: TWDNMPFMXZUCMX-UHFFFAOYSA-N
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Description

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline is the central dopaminergic system . This system plays a crucial role in neurodegenerative disorders such as Parkinson’s and Huntington’s disease .

Mode of Action

This compound interacts with its targets by activating dopaminergic mechanisms in the central nervous system . This activation is believed to help re-establish the balance of dopaminergic neurotransmission, which is often disrupted in neurodegenerative diseases .

Biochemical Pathways

The compound affects the dopaminergic neurotransmission pathway . This pathway is involved in various neurophysiological processes, including motor control, cognition, behavior, and neuroendocrine regulation . By modulating this pathway, the compound may help alleviate symptoms associated with neurodegenerative disorders .

Result of Action

The activation of dopaminergic mechanisms by this compound can lead to changes in neurotransmission within the central nervous system . This may result in improved motor control and other benefits in patients with neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s synthesis involves reactions that occur in specific environments, such as in the presence of triethylamine . These conditions could potentially influence the compound’s stability and efficacy.

Preparation Methods

The synthesis of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline typically involves the nucleophilic substitution reaction of 2-chloro-3-(chloromethyl)-7-methylquinoline with 4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine in an appropriate solvent like ethanol. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. Green chemistry approaches, such as the use of ionic liquids or microwave irradiation, may also be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: The compound’s chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline can be compared with other similar quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

IUPAC Name

N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2/c1-12-4-7-16(8-5-12)20-11-15-10-14-6-3-13(2)9-17(14)21-18(15)19/h3-10,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDNMPFMXZUCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=C(N=C3C=C(C=CC3=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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